(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, a pyrrole ring, and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, 3,5-dimethylpyrazole can be synthesized from the condensation of acetylacetone and hydrazine . Another similar compound, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, has been synthesized via the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound is not available .Scientific Research Applications
Central Nervous System Depressants and Anticonvulsants
Pyrazole derivatives have been synthesized and evaluated for their central nervous system depressant activity, showing potential as anticonvulsants with low acute toxicity. Some compounds within this class also demonstrated antipsychotic effects, emphasizing their potential in neuroscience and pharmacological research (Butler, Wise, & Dewald, 1984).
Antimicrobial and Anticancer Agents
A series of pyrazole derivatives have been identified as promising antimicrobial and anticancer agents. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited higher anticancer activity than the reference drug doxorubicin in some cases, alongside notable antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Logic Devices
Pyrazoline derivatives have been explored as molecular logic devices, operating based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These studies contribute to the development of molecular electronics and photonics, showcasing the versatility of pyrazole-based compounds in material science (ZammitRamon et al., 2015).
Synthesis of Novel Derivatives
Research into the synthesis of novel pyrazole derivatives continues to expand the chemical toolbox, providing new methodologies for creating complex molecules. This includes the development of regioselective synthesis techniques for pyrazole derivatives, useful in various chemical synthesis and drug design applications (Alizadeh, Moafi, & Zhu, 2015).
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[4-(4-fluorophenyl)-3-pyrrol-1-ylthiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-11-14(2)24(22-13)20(25)19-18(23-9-3-4-10-23)17(12-26-19)15-5-7-16(21)8-6-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFDUIFUWNNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone |
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